molecular formula C11H17N3O3 B1399399 Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate CAS No. 1053656-18-0

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate

Cat. No.: B1399399
CAS No.: 1053656-18-0
M. Wt: 239.27 g/mol
InChI Key: FNPGGZSJADMMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives It is characterized by the presence of an isoxazole ring, a piperazine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods allow for the formation of the piperazine ring and the subsequent attachment of the isoxazole moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(piperazin-1-ylmethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-2-16-11(15)10-7-9(17-13-10)8-14-5-3-12-4-6-14/h7,12H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGGZSJADMMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.